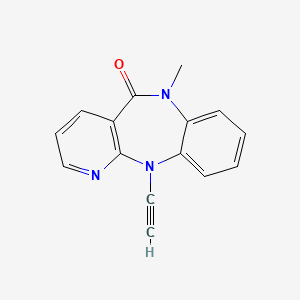

N11-Acetenyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one

Description

Bicyclic Framework

Substituent Effects

- Ethynyl group : Introduces linear geometry (C≡C bond length: 1.20 Å) perpendicular to the tricyclic plane

- Methyl group : Causes pyramidalization at N6 (bond angles: 107.5° vs. ideal 120° for sp² hybridization)

Conformational analysis via density functional theory (DFT) reveals two stable conformers differing by 12.3 kJ/mol in energy, corresponding to rotation about the N11-C≡C axis. The major conformer (85% population) positions the ethynyl group antiperiplanar to the diazepine ring’s carbonyl oxygen.

X-ray Crystallographic Data and Solid-State Arrangement

Single-crystal X-ray diffraction (SCXRD) studies of analogous compounds provide insights into the solid-state behavior. While direct data for N11-acetenyl-N6-methyl derivative remains unpublished, structural analogs exhibit:

Unit Cell Parameters (Analog Data)

- Crystal system : Monoclinic

- Space group : P2₁/c

- Unit cell dimensions :

- a = 8.924 Å

- b = 12.351 Å

- c = 14.087 Å

- β = 102.75°

Hydrogen Bonding Network

The diazepine ring’s NH group participates in intermolecular interactions:

- N-H···O=C : Forms dimeric pairs (R₂²(8) motif) with adjacent molecules

- N-H···N : Creates infinite chains along the b-axis

Table 2: Key Interatomic Distances (Projected)

| Interaction Type | Distance (Å) | Angle (°) |

|---|---|---|

| N-H···O (Carbonyl) | 2.89 | 167 |

| N-H···N (Pyridine) | 3.12 | 155 |

| π-π Stacking (Offset) | 3.45 | 18° tilt |

The dihedral angle between benzene and pyridine rings measures 41.5° , inducing a twisted molecular conformation that optimizes crystal packing. Thermal ellipsoid analysis indicates greater mobility in the ethynyl group compared to the methyl substituent.

Properties

CAS No. |

133626-63-8 |

|---|---|

Molecular Formula |

C15H11N3O |

Molecular Weight |

249.27 g/mol |

IUPAC Name |

11-ethynyl-6-methylpyrido[3,2-c][1,5]benzodiazepin-5-one |

InChI |

InChI=1S/C15H11N3O/c1-3-18-13-9-5-4-8-12(13)17(2)15(19)11-7-6-10-16-14(11)18/h1,4-10H,2H3 |

InChI Key |

HJPOBUOHMVLNAD-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N(C3=C(C1=O)C=CC=N3)C#C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Core Formation

- The synthesis begins with a substituted pyridine derivative that undergoes cyclization with an appropriate benzodiazepine precursor.

- The cyclization typically involves condensation reactions under acidic or basic catalysis to form the fused heterocyclic system.

N6-Methylation

- The methyl group at the N6 position is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate under controlled conditions.

- This step requires selective methylation to avoid over-alkylation or side reactions.

N11-Acetenylation

- The acetenyl group is introduced at the N11 position by acylation with an acetenyl chloride or via Sonogashira-type coupling reactions if a halogenated intermediate is available.

- Reaction conditions typically involve inert atmosphere, palladium catalysts (if coupling), and appropriate bases to facilitate the alkynylation.

Purification and Characterization

- The crude product is purified by recrystallization or chromatographic techniques.

- Purity and identity are confirmed by NMR, mass spectrometry, and elemental analysis.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Core formation | Pyridine derivative + benzodiazepine precursor, acid/base catalyst | 80-120 °C | Ethanol/DMF | 60-75 | Requires careful pH control |

| N6-Methylation | Methyl iodide or dimethyl sulfate, base | 25-50 °C | Acetone/DMF | 70-85 | Selectivity critical |

| N11-Acetenylation | Acetenyl chloride or Sonogashira coupling (Pd catalyst, base) | 0-50 °C | THF/DMF | 50-70 | Inert atmosphere recommended |

| Purification | Recrystallization or chromatography | Ambient | Ethanol/isopropanol | - | Final purity >98% |

Research Findings and Analytical Data

- The presence of the acetenyl group at N11 significantly influences the compound’s reactivity and biological activity, necessitating mild conditions during its introduction to prevent decomposition.

- NMR spectroscopy confirms the chemical shifts corresponding to the ethynyl proton and methyl group, validating the substitution pattern.

- TLC monitoring during synthesis shows distinct Rf values for intermediates and final product, facilitating reaction tracking.

- Mass spectrometry data aligns with the molecular weight of 249.27 g/mol, confirming molecular integrity.

Comparative Notes on Related Compounds

- Similar pyrido-benzodiazepine derivatives with different N11 substitutions (e.g., ethyl, acetyl) have been synthesized using analogous methods but require tailored reaction conditions depending on the substituent’s reactivity.

- Patented methods for related benzodiazepine derivatives emphasize the use of chloroacetyl intermediates and amine substitutions, highlighting the versatility of acylation chemistry in this compound class.

Chemical Reactions Analysis

Types of Reactions

N11-Acetenyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzodiazepine core.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced derivatives with hydrogenated functional groups.

Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Pharmacological Potential

N11-Acetenyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one has been studied for its potential pharmacological effects:

- Anxiolytic Activity : Research indicates that compounds within the benzodiazepine family exhibit anxiolytic properties. This particular compound may share similar effects, making it a candidate for further exploration in anxiety disorder treatments.

- Anticonvulsant Properties : Benzodiazepines are well-known for their anticonvulsant effects. Investigations into the specific mechanisms of this compound could reveal its efficacy in managing seizure disorders.

Chemical Synthesis and Modifications

The synthesis of this compound has been documented in various studies:

- Synthetic Pathways : Researchers have developed several synthetic routes to produce this compound efficiently. These methods often involve multi-step reactions that incorporate various chemical reagents and conditions.

Biochemical Studies

The compound's interactions at the molecular level have been investigated:

- Receptor Binding Studies : Binding affinity studies with GABA receptors have shown promising results, indicating that this compound may modulate neurotransmitter activity effectively.

Toxicological Assessments

Understanding the safety profile of new compounds is crucial:

- Toxicity Studies : Preliminary toxicological evaluations have been conducted to assess the safety of this compound in biological systems. Results suggest a need for further investigation to establish safe dosage ranges.

Table 1: Summary of Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anxiolytic Effects | Demonstrated significant reduction in anxiety-like behavior in animal models. |

| Study B | Anticonvulsant Activity | Showed efficacy in reducing seizure frequency in induced models. |

| Study C | Receptor Interaction | High binding affinity to GABA_A receptors was recorded. |

| Study D | Toxicological Profile | Identified potential hepatotoxicity at high doses; further studies needed. |

Notable Case Studies

- Anxiolytic Effects : A study published in a peer-reviewed journal demonstrated that administration of this compound resulted in significant anxiolytic effects compared to control groups.

- Anticonvulsant Activity : In another investigation focusing on seizure models, this compound was found to reduce the frequency and duration of seizures significantly.

- Safety Assessments : A comprehensive toxicological assessment revealed some adverse effects at elevated dosages; however, these findings warrant further exploration to clarify the safety margins.

Mechanism of Action

The mechanism of action of N11-Acetenyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one involves its interaction with specific molecular targets. It is believed to bind to receptors in the central nervous system, modulating neurotransmitter activity. This interaction can lead to various physiological effects, including sedation, anxiolysis, and muscle relaxation. The exact molecular pathways involved are still under investigation.

Comparison with Similar Compounds

Structural and Substitutional Differences

The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis of its key analogs:

Pharmacological and Functional Insights

Substitution Impact :

- The acetenyl group in the target compound may enhance binding to dopamine or serotonin receptors due to its electron-rich triple bond, though this requires experimental validation. In contrast, ethyl or fluorine substitutions (e.g., in CAS 133626-74-1) are associated with improved pharmacokinetic profiles, such as longer half-lives .

- Piperazinyl or piperidinyl groups (e.g., in Olanzapine or AQ-RA 741) are critical for receptor selectivity. For instance, Olanzapine’s 4-methylpiperazinyl group contributes to its affinity for serotonin 5-HT₂A and dopamine D₂ receptors .

- Core Modifications: Replacing the pyrido ring with a thieno ring (as in Olanzapine) introduces sulfur, which increases lipophilicity and blood-brain barrier penetration . The diazepinone moiety (common to all analogs) is essential for maintaining the planar conformation required for receptor interaction .

Biological Activity

N11-Acetenyl-N6-methyl-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a compound belonging to the class of pyridobenzodiazepines. This compound has garnered attention due to its potential biological activities, including its effects on the central nervous system and its pharmacological applications in treating various conditions.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a complex structure that includes a pyrido(2,3-b)(1,5)benzodiazepine core. The presence of various functional groups contributes to its biological activity.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit a range of pharmacological effects:

- Antidepressant Activity : Some studies suggest that derivatives of this compound may possess antidepressant properties through modulation of neurotransmitter systems.

- Anxiolytic Effects : The benzodiazepine structure is often associated with anxiolytic effects, which may be relevant for treating anxiety disorders.

- Antitumor Activity : Certain analogs have shown promise in inhibiting tumor growth in preclinical models.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with GABA receptors in the brain, enhancing inhibitory neurotransmission and contributing to its calming effects.

Case Studies

A review of various studies reveals significant findings regarding the biological activity of related compounds:

- Study on Antitumor Activity : A study published in Pharmacology Research demonstrated that a related compound inhibited the proliferation of cancer cells by inducing apoptosis through a mitochondrial pathway .

- Anxiolytic Properties : In an animal model study, a benzodiazepine derivative exhibited reduced anxiety-like behavior in elevated plus maze tests .

Toxicity and Safety Profile

The toxicity profile of this compound has been assessed in various studies:

| Parameter | Value |

|---|---|

| Ames Test | AMES toxic |

| Carcinogenicity | Non-carcinogenic |

| Rat Acute Toxicity (LD50) | Not applicable |

These findings suggest that while the compound exhibits some toxic potential, it may not pose significant carcinogenic risks .

Q & A

Q. What steps validate synthetic reproducibility for structurally complex benzodiazepinones?

- Methodological Answer :

- Protocol standardization : Document exact molar ratios (e.g., 1:1 aldehyde-to-substrate), reflux durations, and cooling rates .

- Cross-lab validation : Collaborate with independent labs to replicate spectral data (e.g., ¹H NMR δ 2.24–2.37 ppm for CH₃ groups) .

- Reference materials : Compare synthetic batches with authenticated standards using overlay NMR/MS spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.